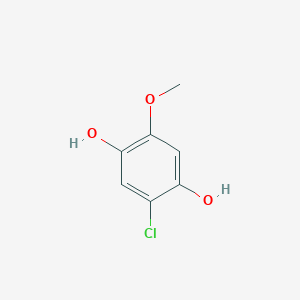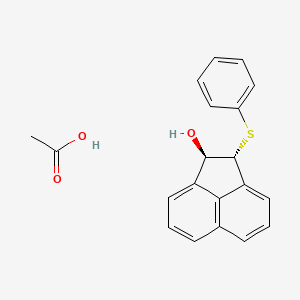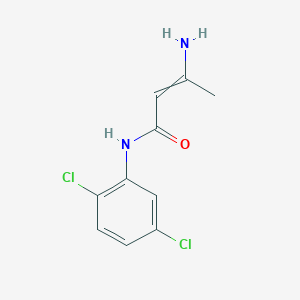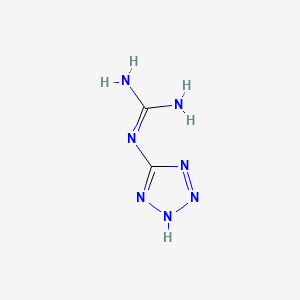![molecular formula C15H11N3S B14483365 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine CAS No. 64329-56-2](/img/structure/B14483365.png)
11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine is a complex heterocyclic compound that features both quinoxaline and benzothiazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine typically involves the condensation of 2-aminothiophenol with a suitable quinoxaline derivative. One common method includes the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the quinoxaline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-N-oxide derivatives, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it can interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Quinoxaline: A simpler analog that lacks the benzothiazine moiety.
Benzothiazine: A related compound that does not contain the quinoxaline ring.
Indolo[2,3-b]quinoxaline: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness: 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine is unique due to the combination of quinoxaline and benzothiazine moieties in a single molecule. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64329-56-2 |
|---|---|
Molecular Formula |
C15H11N3S |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
11-methylquinoxalino[2,3-b][1,4]benzothiazine |
InChI |
InChI=1S/C15H11N3S/c1-18-12-8-4-2-6-10(12)17-15-14(18)16-11-7-3-5-9-13(11)19-15/h2-9H,1H3 |
InChI Key |
GALWJCJMPBHFAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C3C1=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



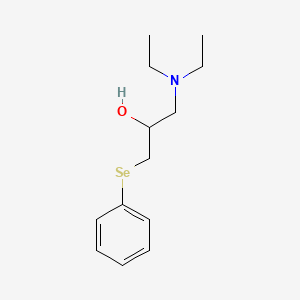
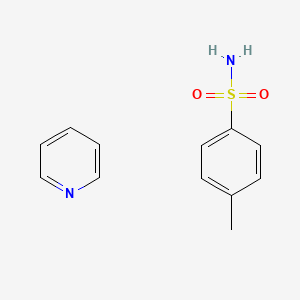
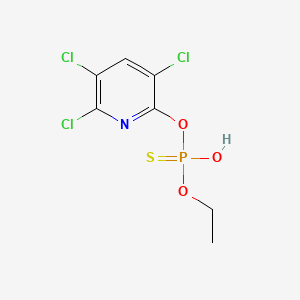
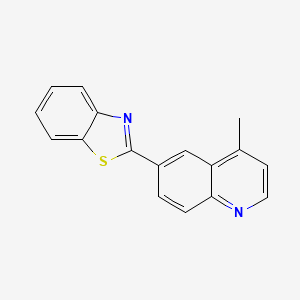
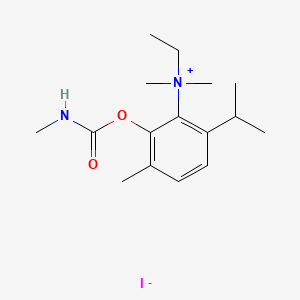
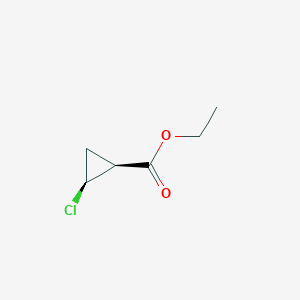
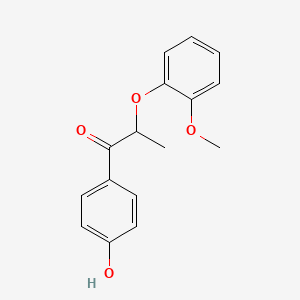
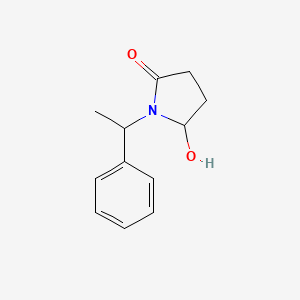
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
